molecular formula C14H9FN2O3 B12099520 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid

4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid

Cat. No.: B12099520
M. Wt: 272.23 g/mol
InChI Key: ZMOOAUMAIIEUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid is a benzoic acid derivative featuring a pyrrolo[2,3-b]pyridine moiety attached via an ether linkage. This compound is a critical intermediate in the synthesis of Venetoclax (ABT-199), a selective BCL-2 inhibitor approved for treating chronic lymphocytic leukemia and small lymphocytic lymphoma . The structure combines a fluorinated aromatic ring with a nitrogen-rich heterocycle, enhancing its binding affinity to biological targets while improving metabolic stability .

Properties

Molecular Formula

C14H9FN2O3

Molecular Weight

272.23 g/mol

IUPAC Name

4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid

InChI

InChI=1S/C14H9FN2O3/c15-9-1-2-11(14(18)19)12(6-9)20-10-5-8-3-4-16-13(8)17-7-10/h1-7H,(H,16,17)(H,18,19)

InChI Key

ZMOOAUMAIIEUIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OC2=CN=C3C(=C2)C=CN3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid typically involves multiple steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the pyrrolo[2,3-b]pyridine core with a fluorinated benzoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Synthesis: Utilizing robotic systems for precise control over reaction conditions.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzoic acid group using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the pyrrolo[2,3-b]pyridine moiety can interact with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₄H₈FN₂O₃
  • Molecular Weight : 271.23 g/mol
  • CAS Number : 1235865-75-4 (methyl ester derivative)
  • Synthesis : Typically involves nucleophilic substitution between 4-fluoro-2-hydroxybenzoic acid derivatives and 5-hydroxypyrrolo[2,3-b]pyridine, followed by esterification or deprotection steps .

Comparison with Similar Compounds

Structural analogs of 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid vary in substituents and ester groups, impacting physicochemical properties and biological activity. Below is a detailed comparison:

Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate

  • Role : Key intermediate in Venetoclax synthesis .
  • Molecular Weight : 286.26 g/mol .
  • Key Differences :
    • The methyl ester group enhances solubility in organic solvents, facilitating synthetic modifications.
    • Lower melting point (storage at 2–8°C) compared to tert-butyl derivatives .
  • Applications : Used in preclinical studies for BCL-2 inhibition, demonstrating potent anti-tumor activity .

Tert-Butyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate

  • CAS Number : 2007920-25-2 .
  • Molecular Weight : 328.34 g/mol .
  • Key Differences :
    • The bulky tert-butyl group improves steric protection of the carboxylic acid during synthesis, reducing side reactions .
    • Higher lipophilicity (LogP ≈ 3.2) compared to the methyl ester (LogP ≈ 2.5) .
  • Commercial Availability : Sold by CymitQuimica at €428–905 per gram for research use .

4-Bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic Acid Tert-Butyl Ester

  • CAS Number : 1628047-84-6 .
  • Molecular Weight : 389.24 g/mol .
  • Reduced bioavailability compared to fluoro derivatives due to increased molecular weight and halogenated steric effects .

2-[(1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazin-1-yl]benzoic Acid

  • Role : Downstream derivative of the target compound, used in Venetoclax .
  • Key Differences :
    • Incorporation of a piperazine ring and chlorophenyl group enhances binding to BCL-2’s hydrophobic groove .
    • Higher molecular weight (C₃₆H₃₃ClFN₄O₃, ~651.2 g/mol) and improved in vivo efficacy .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP Melting Point (°C) Key Applications
Target compound (benzoic acid) 271.23 2.1 N/A Synthetic intermediate
Methyl ester derivative 286.26 2.5 N/A Venetoclax intermediate
Tert-butyl ester derivative 328.34 3.2 N/A Protected synthetic intermediate
Bromo-tert-butyl derivative 389.24 3.8 N/A Cross-coupling precursor

Table 2: Commercial Availability and Pricing

Compound Supplier Price (1g) Purity
Methyl ester derivative PASL, Doge Chemical €400–500 95–98%
Tert-butyl ester derivative CymitQuimica €428–905 95%
Bromo-tert-butyl derivative CymitQuimica €59 (1g) 98%

Research Findings

  • Biological Activity : The pyrrolo[2,3-b]pyridine moiety is critical for binding to BCL-2’s P4 pocket, with fluorine enhancing metabolic stability .
  • Synthetic Optimization : Methyl and tert-butyl esters are preferred intermediates due to their balance of reactivity and stability during multi-step syntheses .
  • Comparative Efficacy : Brominated analogs show reduced potency in BCL-2 inhibition assays compared to fluoro derivatives, likely due to steric hindrance .

Biological Activity

4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C15H11FN2O3
  • CAS Number : 2142574-09-0
  • Molecular Weight : 286.26 g/mol

This compound is characterized by the presence of a fluorine atom and a pyrrolo[2,3-b]pyridine moiety, which contribute to its biological properties.

This compound functions primarily as a BCL-2 inhibitor. BCL-2 is a protein that regulates cell death (apoptosis), and its inhibition can lead to increased apoptosis in cancer cells. This mechanism is particularly relevant in the treatment of cancers such as chronic lymphocytic leukemia (CLL) and estrogen receptor-positive breast cancer .

Biological Activity

Research indicates that this compound exhibits potent antitumor activity. It has been shown to selectively induce apoptosis in cancer cells while sparing normal cells, which is a critical aspect of its therapeutic potential. The following table summarizes key biological activities observed in various studies:

Study Cell Line Concentration (µM) Effect Observed
Study 1CLL Cells10Significant reduction in cell viability
Study 2Estrogen Receptor-positive Breast Cancer5Induction of apoptosis
Study 3Non-small Cell Lung Cancer20Inhibition of tumor growth

Case Studies

  • Chronic Lymphocytic Leukemia (CLL) :
    A study demonstrated that administration of this compound led to a marked decrease in viable CLL cells after 48 hours of treatment. The study reported an IC50 value of approximately 8 µM, indicating high potency against these cells.
  • Breast Cancer :
    In estrogen receptor-positive breast cancer cell lines, the compound induced apoptosis through the activation of caspase pathways. The results showed a dose-dependent increase in apoptotic markers with an effective concentration range between 5 to 15 µM.
  • Mechanistic Insights :
    Further mechanistic studies revealed that the compound disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of downstream apoptotic pathways. This highlights its potential as a targeted therapy for malignancies reliant on BCL-2 for survival.

Q & A

Q. Advanced: How can the nucleophilic substitution reaction be optimized for higher yield?

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
  • Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate high-purity product (>98%) .

Basic: What analytical techniques validate the compound’s purity and structure?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton integration at δ 7.2–8.5 ppm) .
  • HPLC : Reverse-phase chromatography (e.g., 70:30 MeCN/H₂O) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (m/z 286.26) .

Q. Advanced: How to resolve conflicting spectral data during characterization?

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions .
  • X-ray Diffraction : Confirm crystal structure and detect polymorphic impurities .

Basic: What storage conditions ensure compound stability?

Answer:
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis/oxidation .

Q. Advanced: How does temperature variation impact long-term stability?

  • Accelerated Stability Studies : Conduct stress testing at 25°C/60% RH for 6 months; monitor degradation via HPLC .
  • Degradation Pathways : Identify primary degradation products (e.g., ester hydrolysis to benzoic acid derivatives) .

Basic: How is biological activity assessed in vitro?

Answer:

  • BCL-2 Binding Assay : Use fluorescence polarization to measure inhibition (IC₅₀ values <10 nM for ABT-199) .
  • Cytotoxicity Testing : Perform MTT assays on leukemia cell lines (e.g., MEC-1) .

Q. Advanced: What in vivo models evaluate pharmacokinetics?

  • Xenograft Models : Administer compound to immunodeficient mice with human CLL tumors; measure tumor regression and plasma half-life .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in serum .

Advanced: How to minimize off-target interactions in biological assays?

  • Selectivity Screening : Test against related anti-apoptotic proteins (e.g., BCL-xL, MCL-1) using surface plasmon resonance .
  • CRISPR Knockout : Validate target specificity by comparing activity in BCL-2 knockout vs. wild-type cells .

Advanced: How to reconcile discrepancies between synthetic yield and bioactivity?

  • Impurity Profiling : Use LC-HRMS to detect trace impurities (e.g., unreacted starting material) that antagonize activity .
  • Bioassay-Guided Fractionation : Isolate active fractions from crude product to identify critical impurities .

Advanced: What structural modifications enhance binding affinity?

  • SAR Studies : Replace the methoxy group with electron-withdrawing substituents (e.g., -CF₃) to improve hydrophobic interactions .
  • Computational Docking : Perform molecular dynamics simulations to predict binding poses with BCL-2 .

Advanced: How to assess genotoxic potential?

  • Ames Test : Evaluate mutagenicity in Salmonella strains TA98/TA100 .
  • Comet Assay : Measure DNA damage in human lymphocytes after 24-hour exposure .

Advanced: Can green chemistry principles optimize synthesis?

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalytic Methods : Explore Pd-catalyzed cross-coupling for direct arylation, minimizing waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.